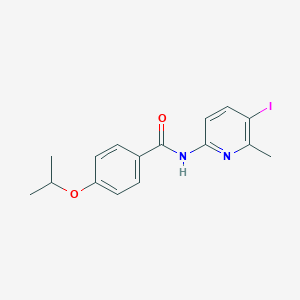
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
作用机制
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide inhibits protein kinases by binding to the ATP-binding site, which is essential for the enzymatic activity of these proteins. By inhibiting protein kinases, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can disrupt various cellular processes, including cell signaling pathways, cell cycle progression, and gene expression. The exact mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is still being studied, and further research is needed to fully understand its effects on protein kinases and cellular processes.
Biochemical and Physiological Effects
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been shown to have biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases. However, the effects of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on normal cells and tissues are still being studied, and further research is needed to determine its safety and efficacy in vivo.
实验室实验的优点和局限性
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and cell-based assays. It can also be easily synthesized in large quantities, which is essential for drug discovery and development. However, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited selectivity for protein kinases, which can affect its specificity and potential side effects.
未来方向
There are several future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, including the following:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on protein kinases and cellular processes.
3. Evaluation of the safety and efficacy of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in animal models and clinical trials.
4. Identification of the specific protein kinases targeted by N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide and their role in disease.
5. Development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives with improved selectivity and efficacy.
6. Exploration of the potential applications of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is a small molecule compound that has potential applications in drug discovery and development. It inhibits protein kinases by binding to the ATP-binding site, which disrupts various cellular processes. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. The future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide include optimization of the synthesis method, investigation of the mechanism of action, evaluation of safety and efficacy, identification of specific protein kinases, development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives, and exploration of potential applications in other diseases.
合成方法
The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide involves several steps, including the preparation of the 2-pyridinyl-5-iodomethyl intermediate, the coupling of the intermediate with the 4-isopropoxybenzoic acid, and the subsequent deprotection of the isopropyl group. The final product is obtained through purification and isolation processes. The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been optimized to achieve high yields and purity.
科学研究应用
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential applications in drug discovery and development. It has been identified as a potential inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has also been found to have activity against other protein kinases, such as GSK3β and CDK2. These findings suggest that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
分子式 |
C16H17IN2O2 |
|---|---|
分子量 |
396.22 g/mol |
IUPAC 名称 |
N-(5-iodo-6-methylpyridin-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H17IN2O2/c1-10(2)21-13-6-4-12(5-7-13)16(20)19-15-9-8-14(17)11(3)18-15/h4-10H,1-3H3,(H,18,19,20) |
InChI 键 |
RUZDTUUPPCPNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244701.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)